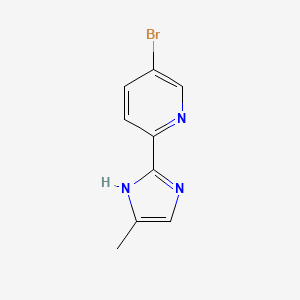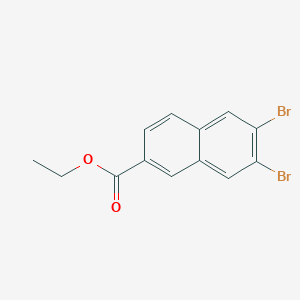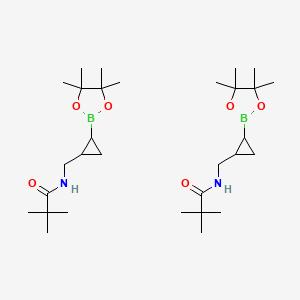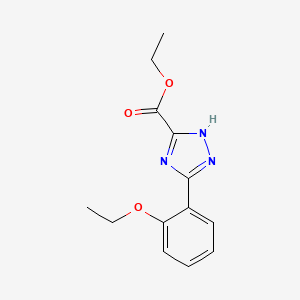
3-Methoxy-2-methylphenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-methylphenyl Isothiocyanate is an organic compound with the molecular formula C9H9NOS. It is a derivative of isothiocyanate, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, along with an isothiocyanate group (-N=C=S). This compound is known for its applications in organic synthesis and its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylphenyl Isothiocyanate typically involves the reaction of 3-methoxy-2-methylphenylamine with thiophosgene (CSCl2) or other suitable reagents like phenyl chlorothionoformate. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group.
-
Using Thiophosgene
Reaction: 3-methoxy-2-methylphenylamine + CSCl2 → this compound
Conditions: The reaction is usually performed in an inert atmosphere (e.g., nitrogen) and at low temperatures to prevent side reactions.
-
Using Phenyl Chlorothionoformate
Reaction: 3-methoxy-2-methylphenylamine + Phenyl Chlorothionoformate → this compound
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The choice of reagents and reaction conditions is crucial to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-2-methylphenyl Isothiocyanate undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Reaction: R-NH2 + R’-N=C=S → R-NH-C(=S)-NHR’
Conditions: Typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition Reactions: : The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Reaction: R-H + R’-N=C=S → R-NH-C(=S)-R’
Conditions: Often performed at room temperature or slightly elevated temperatures.
Common Reagents and Conditions
Reagents: Amines, alcohols, thiols, etc.
Conditions: Reactions are usually carried out in organic solvents under mild conditions to prevent decomposition of the isothiocyanate group.
Major Products Formed
Thioureas: Formed by the reaction with amines.
Thiocarbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
3-Methoxy-2-methylphenyl Isothiocyanate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-methylphenyl Isothiocyanate involves its ability to react with nucleophiles, such as amino acids and proteins, through the isothiocyanate group. This reactivity allows it to modify biological molecules and potentially disrupt cellular processes. The compound can target specific enzymes and proteins, leading to inhibition or activation of various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Isothiocyanate: Lacks the methoxy and methyl groups, making it less specific in its reactivity.
4-Methoxyphenyl Isothiocyanate: Similar structure but with the methoxy group at the para position, leading to different reactivity and properties.
2,6-Dichlorophenyl Isothiocyanate: Contains chlorine atoms, which significantly alter its chemical behavior and biological activity.
Uniqueness
3-Methoxy-2-methylphenyl Isothiocyanate is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents influence its reactivity and make it a valuable compound for specific synthetic and biological applications.
Propriétés
Formule moléculaire |
C9H9NOS |
|---|---|
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
1-isothiocyanato-3-methoxy-2-methylbenzene |
InChI |
InChI=1S/C9H9NOS/c1-7-8(10-6-12)4-3-5-9(7)11-2/h3-5H,1-2H3 |
Clé InChI |
YFYMWMXMFRNALE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1OC)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13682718.png)
![6'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13682720.png)


![3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13682737.png)
![Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)


![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)




